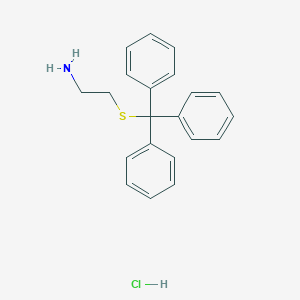

2-(Tritylthio)ethylamine hydrochloride

Vue d'ensemble

Description

“2-(Tritylthio)ethylamine hydrochloride” is a chemical compound with the molecular formula C21H22ClNS . It has a molecular weight of 355.9 g/mol . This compound is also known by other names such as “Trt-cysteamine hydrochloride”, “S-Tritylcysteamine Hydrochloride”, and "2-tritylsulfanylethanamine;hydrochloride" .

Molecular Structure Analysis

The InChI code for “2-(Tritylthio)ethylamine hydrochloride” is 1S/C21H21NS.ClH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,22H2;1H . The Canonical SMILES for this compound is C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl .

Physical And Chemical Properties Analysis

“2-(Tritylthio)ethylamine hydrochloride” has a molecular weight of 355.9 g/mol . It has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound is 355.1161486 g/mol . The topological polar surface area of the compound is 51.3 Ų .

Applications De Recherche Scientifique

Drug Delivery Applications : Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine exhibit potential for targeted drug delivery, improved bioavailability, and systemic drug delivery (Karimi et al., 2018).

Antiviral Research : A study on N, N-dimethyl-2-(p-alkylbenzhydrylthio) ethylamine hydrochloride revealed significant in vivo effects against the Nakayama strain of Japanese B encephalitis virus (Takahashi et al., 1960).

Neuropharmacology : Research indicates that Tris buffer, a related compound, can reduce excitatory and inhibitory responses in Aplysia neurons, impacting their function in pharmacological studies (Wilson et al., 1977).

Antibacterial Applications : Ethylamine hydroxyethyl chitosan (EHCs), a water-soluble chitosan derivative, demonstrates antibacterial activity against Escherichia coli, suggesting its use in food packaging and cosmetics (Xie et al., 2007).

Pharmaceutical Synthesis : The synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine was achieved with a high purity and yield, showing promise for pharmaceutical applications (Jin Yi-cui, 2005).

Antidepressant Research : Derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, such as venlafaxine, show potential antidepressant activity (Yardley et al., 1990).

Drug Development : A study on a 2-(3,4-dimethoxyphenyl)ethylamine derivative highlights the need for improved dissolution rates and stable crystal forms for stable manufacturing in oral administration (Morita et al., 1995).

Antitrypanosomal Agent Design : Thiazol-2-ethylamines with specific structural features exhibit higher antitrypanosomal activity, useful in designing new antitrypansomal agents (Amin et al., 2017).

Safety And Hazards

The safety data sheet for “2-(Tritylthio)ethylamine hydrochloride” indicates that it is an extremely flammable gas and contains gas under pressure; it may explode if heated . It causes serious eye irritation and is harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing the gas, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .

Propriétés

IUPAC Name |

2-tritylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NS.ClH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSXAHLRIYRHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934636 | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tritylthio)ethylamine hydrochloride | |

CAS RN |

15297-43-5 | |

| Record name | 15297-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

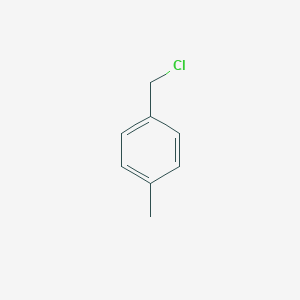

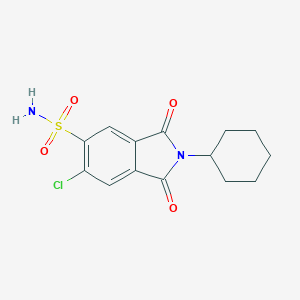

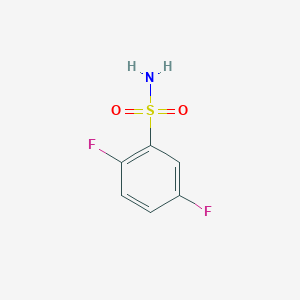

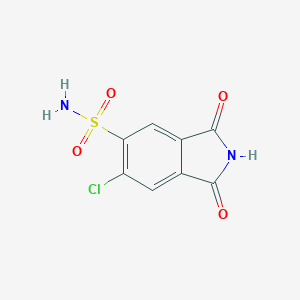

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)

![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)